
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid is a compound with a molecular formula of C8H14NO9P. It is a derivative of aminophosphonic acids, which are known for their structural similarity to amino acids but with a phosphonic acid moiety replacing the carboxylic group. This structural modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid typically involves the diastereoselective addition of carbon and phosphorus nucleophiles to enantiopure sulfinimines. This is followed by acid hydrolysis of the adducts formed . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce aminophosphonic acid derivatives .
Applications De Recherche Scientifique
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Acts as an inhibitor of proteolytic enzymes, making it valuable in studying enzyme mechanisms and developing enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound mimics the unstable tetrahedral intermediates formed in enzyme-mediated peptide bond cleavage, thereby inhibiting the activity of proteolytic enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and undergoing catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-phosphonobutanoic acid: Another aminophosphonic acid with similar structural features but lacking the bis(carboxymethyl)amino group.
4-phosphonobutanoic acid: A simpler phosphonic acid derivative without the amino and bis(carboxymethyl) groups
Uniqueness
2-N,N-bis(carboxymethyl)amino-4-phosphonobutanoic acid is unique due to its bis(carboxymethyl)amino group, which enhances its ability to interact with biological targets and increases its solubility in aqueous environments. This makes it more versatile in various applications compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C8H14NO9P |
|---|---|
Poids moléculaire |
299.17 g/mol |
Nom IUPAC |
2-[bis(carboxymethyl)amino]-4-phosphonobutanoic acid |
InChI |
InChI=1S/C8H14NO9P/c10-6(11)3-9(4-7(12)13)5(8(14)15)1-2-19(16,17)18/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)(H2,16,17,18) |
Clé InChI |
BVIQLXOTVLSZPP-UHFFFAOYSA-N |
SMILES canonique |
C(CP(=O)(O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



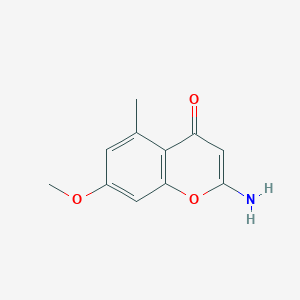
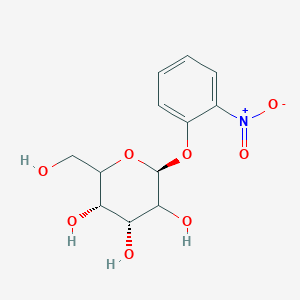
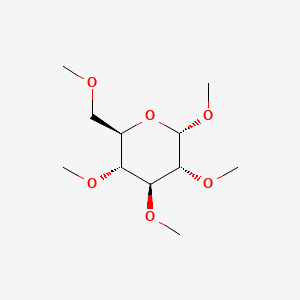

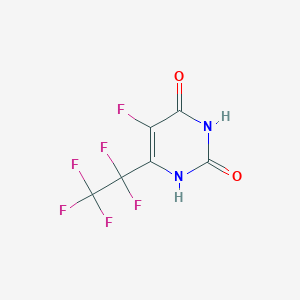
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
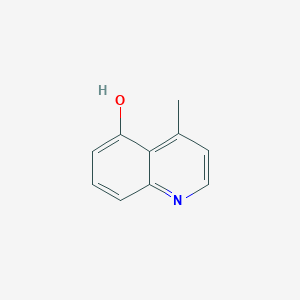
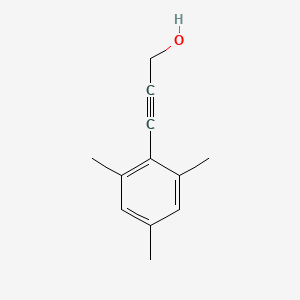

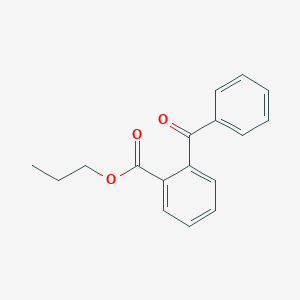
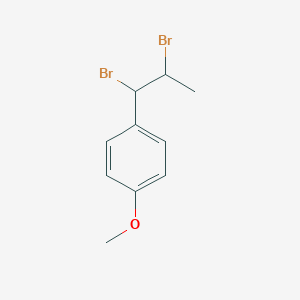
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
